Cas no 873537-56-5 (1-(4-aminophenyl)-4-methyl-2-Piperazinone)

1-(4-Aminophenyl)-4-methyl-2-piperazinone is a heterocyclic organic compound featuring both piperazinone and aminophenyl functional groups. Its structural properties make it a valuable intermediate in pharmaceutical synthesis, particularly for developing bioactive molecules with potential CNS or antimicrobial applications. The presence of the 4-aminophenyl moiety enhances reactivity for further derivatization, while the methyl-substituted piperazinone core contributes to stability and selectivity in target interactions. This compound is typically characterized by high purity and consistent performance in coupling reactions, making it suitable for research in medicinal chemistry and drug discovery. Its well-defined structure allows for precise modifications, facilitating the exploration of structure-activity relationships in lead optimization studies.
1-(4-aminophenyl)-4-methyl-2-Piperazinone structure
873537-56-5 structure
Product Name:1-(4-aminophenyl)-4-methyl-2-Piperazinone
CAS No:873537-56-5
MF:C11H15N3O
MW:205.256302118301
MDL:MFCD24627232
CID:1120051
PubChem ID:57590079
Update Time:2025-10-30

1-(4-aminophenyl)-4-methyl-2-Piperazinone Chemical and Physical Properties

Names and Identifiers

    • 1-(4-aminophenyl)-4-methyl-2-Piperazinone
    • 873537-56-5
    • 4-(4-methyl-2-piperazinon-1-yl)phenylamine
    • BEGZYSAGQTWLJR-UHFFFAOYSA-N
    • 1-(4-aminophenyl)-4-methylpiperazin-2-one
    • SCHEMBL853431
    • DB-420645
    • MDL: MFCD24627232
    • Inchi: 1S/C11H15N3O/c1-13-6-7-14(11(15)8-13)10-4-2-9(12)3-5-10/h2-5H,6-8,12H2,1H3
    • InChI Key: BEGZYSAGQTWLJR-UHFFFAOYSA-N
    • SMILES: O=C1CN(C)CCN1C1C=CC(=CC=1)N

Computed Properties

  • Exact Mass: 205.121512110g/mol
  • Monoisotopic Mass: 205.121512110g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 49.6Ų

1-(4-aminophenyl)-4-methyl-2-Piperazinone Pricemore >>

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Additional information on 1-(4-aminophenyl)-4-methyl-2-Piperazinone

Professional Introduction to Compound with CAS No. 873537-56-5 and Product Name: 1-(4-aminophenyl)-4-methyl-2-Piperazinone

The compound identified by the CAS number 873537-56-5 and the product name 1-(4-aminophenyl)-4-methyl-2-Piperazinone represents a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in drug discovery and development. The molecular structure of 1-(4-aminophenyl)-4-methyl-2-Piperazinone incorporates a piperazine core, which is a well-known pharmacophore in many bioactive molecules, enhancing its pharmacological relevance.

In recent years, there has been a growing emphasis on the development of novel therapeutic agents that target complex biological pathways. The piperazine moiety in 1-(4-aminophenyl)-4-methyl-2-Piperazinone is particularly noteworthy, as it is frequently employed in the design of drugs that interact with neurotransmitter systems. This structural feature makes it a promising candidate for further investigation in the treatment of neurological disorders, including depression and anxiety-related conditions. The presence of an amino group at the 4-position of the phenyl ring further enhances its potential as a scaffold for drug design, allowing for modifications that can optimize binding affinity and selectivity.

Current research in the field of medicinal chemistry has highlighted the importance of heterocyclic compounds in developing new drugs. The compound 1-(4-aminophenyl)-4-methyl-2-Piperazinone exemplifies this trend, as it combines elements that are known to interact favorably with biological targets. The methyl group at the 4-position of the piperazine ring adds another layer of complexity, influencing both the electronic properties and steric environment of the molecule. This can be strategically exploited to fine-tune its pharmacokinetic profile, ensuring better absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.

Advances in computational chemistry have enabled more efficient screening processes for identifying bioactive compounds. The structural features of 1-(4-aminophenyl)-4-methyl-2-Piperazinone make it an ideal candidate for virtual screening and molecular docking studies. These computational methods have been instrumental in understanding how this compound interacts with its potential targets at the molecular level. By leveraging these techniques, researchers can predict binding affinities and identify key interactions that will guide further optimization efforts.

One of the most exciting aspects of working with compounds like 1-(4-aminophenyl)-4-methyl-2-Piperazinone is the opportunity to explore their mechanisms of action. Preliminary studies suggest that this molecule may exhibit properties similar to those of known antidepressants and anxiolytics. The ability to modulate neurotransmitter systems such as serotonin and dopamine is crucial for treating mood disorders. The unique combination of structural elements in 1-(4-aminophenyl)-4-methyl-2-Piperazinone positions it as a valuable tool for investigating these pathways further.

The synthesis and characterization of 1-(4-aminophenyl)-4-methyl-2-Piperazinone have been subjects of considerable interest among synthetic chemists. The development of efficient synthetic routes not only facilitates access to this compound but also provides insights into its structural framework. Modern synthetic methodologies have allowed for more streamlined and scalable production processes, making it feasible to conduct extensive biological evaluations. These advancements are critical for translating laboratory discoveries into viable therapeutic options.

In conclusion, 1-(4-aminophenyl)-4-methyl-2-Piperazinone, identified by CAS number 873537-56-5, represents a promising candidate for pharmaceutical research and development. Its unique structural features, particularly the piperazine core and amino-substituted phenyl ring, make it an attractive scaffold for designing novel therapeutic agents. Ongoing research continues to uncover new possibilities for this compound in addressing various neurological disorders. As computational tools and synthetic methodologies evolve, the potential applications of 1-(4-aminophenyl)-4-methyl-2-Piperazinone are likely to expand, offering hope for innovative treatments in the future.

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